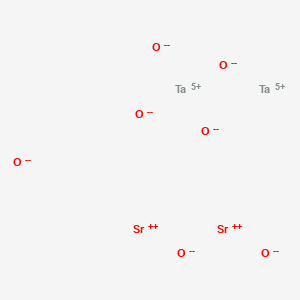
Phosphoryl fluoride
Overview
Description
It is a colorless gas that hydrolyzes rapidly and has a critical temperature of 73°C and a critical pressure of 4.25 bars . This compound is known for its reactivity and is used in various chemical processes.
Preparation Methods
Phosphoryl fluoride is typically prepared by the partial hydrolysis of phosphorus pentafluoride. The reaction can be represented as follows: [ \text{PF}_5 + \text{H}_2\text{O} \rightarrow \text{POF}_3 + 2\text{HF} ] This method involves the careful control of reaction conditions to ensure the desired product is obtained .
In industrial settings, this compound can also be synthesized using a phosphorus reagent and sodium fluoride under the protection of an inert gas. Trifluoroacetic anhydride and dimethyl sulfoxide are added to an organic solvent to facilitate the reaction .
Chemical Reactions Analysis
Phosphoryl fluoride undergoes several types of chemical reactions, including hydrolysis, substitution, and complex formation. Some key reactions include:
-
Hydrolysis: : this compound reacts with water to form difluorophosphoric acid and hydrofluoric acid: [ \text{POF}_3 + \text{H}_2\text{O} \rightarrow \text{HPO}_2\text{F}_2 + \text{HF} ] Further hydrolysis leads to the formation of monofluorophosphoric acid and phosphoric acid: [ \text{HPO}_2\text{F}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{PO}_3\text{F} + \text{HF} ] [ \text{H}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{HF} ]
-
Substitution: : this compound can react with dimethylamine to produce dimethylaminophosphoryl difluoride and difluorophosphate ions .
Scientific Research Applications
Phosphoryl fluoride is used extensively in scientific research, particularly in the study of phosphoryl transfer enzymes. Metal fluoride complexes, such as those formed with this compound, are used to mimic transition states in enzymatic reactions. These complexes provide valuable insights into the mechanisms of enzymes like kinases, phosphatases, and phosphomutases .
In addition, this compound is used in structural biology to study enzyme mechanisms through techniques like X-ray crystallography and NMR spectroscopy .
Mechanism of Action
The mechanism of action of phosphoryl fluoride involves its ability to form stable complexes with metal ions, which mimic the transition states of phosphoryl transfer reactions. These complexes stabilize the active conformation of enzymes and allow for detailed structural and functional studies . The phosphoryl group (PO₃) is the dynamic structural unit in these reactions, and its transfer from a donor to an acceptor atom is central to many enzymatic processes .
Comparison with Similar Compounds
Phosphoryl fluoride is similar to other metal fluoride compounds, such as aluminum fluoride (AlF₄⁻) and magnesium fluoride (MgF₃⁻), which are also used as phosphate analogs in enzymatic studies . this compound is unique in its ability to form stable complexes that closely mimic the transition states of phosphoryl transfer reactions. This makes it a valuable tool in the study of enzyme mechanisms and the development of new biochemical assays .
Similar compounds include:
- Phosphoryl chloride (POCl₃)
- Phosphoryl bromide (POBr₃)
- Thiothis compound (PSF₃)
- Phosphorus pentafluoride (PF₅)
These compounds share some chemical properties with this compound but differ in their reactivity and applications.
Properties
InChI |
InChI=1S/F3OP/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQCRZBKUBHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3OP | |
| Record name | phosphoryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphoryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065504 | |
| Record name | Phosphoric trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.968 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-20-1 | |
| Record name | Phosphoric trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoryl oxyfluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric trifluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoryl trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORYL OXYFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2907TX5WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















